molecular formula C20H19N3OS B2836908 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide CAS No. 2034473-77-1

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide

Cat. No.: B2836908
CAS No.: 2034473-77-1
M. Wt: 349.45
InChI Key: CXPFGDCVDRYZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide is a heterocyclic compound featuring a fused dihydroimidazothiazole core linked to a 2,4-dimethylbenzamide moiety. This structure combines the rigidity of the bicyclic imidazothiazole system with the hydrophobic and steric effects of the dimethyl-substituted benzamide group.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-7-8-15(14(2)11-13)19(24)21-17-6-4-3-5-16(17)18-12-23-9-10-25-20(23)22-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFGDCVDRYZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under basic conditions.

    Attachment of the Benzamide Moiety: The imidazo[2,1-b]thiazole intermediate is then reacted with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo ring, potentially converting it to a dihydroimidazo derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several classes of heterocyclic derivatives. Below is a systematic comparison based on structural features, biological activity, and physicochemical properties:

Structural Analogues with Imidazo[2,1-b]thiazole Cores

  • SRT1720 (N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide): Structural Differences: SRT1720 substitutes the benzamide group with a quinoxaline-carboxamide and includes a piperazine-methyl side chain. Functional Impact: The quinoxaline moiety enhances π-π stacking interactions, making SRT1720 a potent SIRT1 activator (a NAD+-dependent deacetylase implicated in aging and metabolism). Physicochemical Properties: SRT1720’s piperazine group improves solubility, whereas the target compound’s dimethylbenzamide may increase logP, favoring blood-brain barrier penetration .

Antibacterial Dihydroimidazo-oxazole Derivatives

  • Delamanid ((2R)-2-methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b]oxazole): Structural Differences: Replaces the thiazole ring with an oxazole and incorporates a nitro group and trifluoromethoxy-phenoxy side chain. Functional Impact: Delamanid’s oxazole and electron-withdrawing groups enhance antimycobacterial activity by inhibiting cell wall synthesis. The target compound’s thiazole may confer resistance to oxidative metabolism, improving half-life . Spectral Data: Unlike Delamanid’s nitro group (IR: ~1520 cm⁻¹, NO₂ stretch), the target compound’s benzamide shows C=O absorption at ~1660–1680 cm⁻¹ .

Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

  • 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole: Structural Differences: Integrates a 1,3,4-thiadiazole ring instead of dihydroimidazothiazole. The target compound’s dihydroimidazothiazole may reduce toxicity by avoiding intercalation . Synthesis: Both compounds require condensation reactions, but the target compound’s dihydro core necessitates reductive steps (e.g., NaBH₄), unlike thiadiazole derivatives .

Triazole-Thione Derivatives

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones :
    • Structural Differences : Feature a triazole-thione scaffold with sulfonyl and fluorophenyl groups.
    • Functional Impact : The thione group (~1247–1255 cm⁻¹ in IR) enables metal chelation, useful in antimicrobials. The target compound’s benzamide lacks this feature, suggesting divergent mechanisms (e.g., kinase inhibition vs. metalloenzyme targeting) .
    • Tautomerism : Triazole-thiones exist in equilibrium with thiol tautomers, whereas the target compound’s dihydroimidazothiazole is conformationally locked, reducing metabolic instability .

Research Implications and Gaps

  • Activity Profile : The target compound’s dimethylbenzamide group warrants evaluation against SIRT isoforms (like SRT1720) or tyrosine kinases (analogous to imatinib derivatives).
  • Metabolic Stability : Compared to Delamanid, the thiazole ring may reduce CYP450-mediated oxidation, necessitating in vitro ADME studies.
  • Synthetic Challenges : The dihydroimidazothiazole core requires precise reductants (e.g., NaBH₄) to avoid over-reduction, contrasting with thiadiazole syntheses .

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Molecular Formula : C16H18N4S
  • Molecular Weight : 298.41 g/mol
  • IUPAC Name : this compound

This structure includes a dihydroimidazo[2,1-b]thiazole moiety linked to a phenyl group and a dimethylbenzamide component.

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds derived from the imidazo[2,1-b]thiazole system are known to exhibit several biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound can suppress the growth of various cancer cell lines. For instance, studies have shown moderate effectiveness against kidney cancer cells and weaker effects on prostate cancer and leukemia cell lines.
  • Antimicrobial Properties : The imidazo[2,1-b]thiazole scaffold is associated with antimicrobial and antibacterial activities. This suggests potential applications in treating infections .

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerModerate growth suppression in kidney cancer cells
AntimicrobialBroad-spectrum activity against various pathogens
NeuroprotectivePotential effects against neurodegenerative diseases

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Neuroprotective Effects : A study highlighted that imidazole derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds exhibiting these inhibitory effects also demonstrated neuroprotective properties in cellular models .
  • Anticancer Studies : In vitro studies indicated that compounds with similar structures could induce apoptosis in cancer cells through various pathways. The modulation of signaling pathways such as PI3K/Akt and MAPK was noted as a mechanism for their anticancer effects.
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of biologically active moieties. These synthetic routes are crucial for optimizing yield and enhancing biological activity.

Q & A

Q. What are the common synthetic routes for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazothiazole core via cyclization of precursors (e.g., thiourea derivatives) under acidic or basic conditions. Subsequent steps include coupling with 2,4-dimethylbenzamide via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key parameters for optimization include solvent choice (DMF or dichloromethane), temperature (60–120°C), and catalyst selection (e.g., triethylamine for amidation). Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What are the primary biological targets associated with this compound?

Preliminary studies suggest interaction with sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase implicated in metabolic regulation and cancer. Additional targets include enzymes in inflammatory pathways (e.g., COX-2) and bacterial resistance mechanisms (e.g., β-lactamases). In vitro assays using recombinant proteins or cell lysates are recommended for target validation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic modification of substituents on the benzamide and imidazothiazole moieties can enhance potency. For example:

  • Electron-donating groups (e.g., methoxy) on the benzamide improve SIRT1 activation.
  • Halogenation (e.g., fluorine) at the phenyl ring increases metabolic stability. SAR data should be generated using dose-response curves (IC₅₀/EC₅₀) in enzymatic or cellular assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

Discrepancies may arise from dynamic effects (e.g., rotamers) in solution versus solid-state structures. Strategies include:

  • Variable-temperature NMR to identify conformational flexibility.
  • DFT calculations to model energetically favorable conformers.
  • Redetermination of crystal structures under different crystallization conditions .

Q. What experimental approaches elucidate the compound’s mechanism of action in SIRT1 activation?

  • Biochemical assays : Measure deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) and NAD⁺ cofactor.
  • Cellular studies : Quantify acetylation levels of SIRT1 substrates (e.g., PGC-1α) via Western blot.
  • Mutagenesis : Introduce point mutations (e.g., H363Y) to SIRT1’s catalytic domain to assess binding dependency. Reported EC₅₀ values for SIRT1 activation range from 0.16–1.2 μM, depending on the assay system .

Q. What strategies address poor bioavailability in preclinical models?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • Nanoparticle encapsulation : Use liposomal carriers to enhance blood-brain barrier penetration, critical for neuroprotective applications (see for BBB challenges).
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models .

Q. How can computational methods predict off-target interactions and toxicity?

  • Molecular docking : Screen against databases like ChEMBL or PubChem to identify potential off-targets (e.g., cytochrome P450 enzymes).
  • QSAR models : Train algorithms on toxicity endpoints (e.g., hepatotoxicity) using descriptors like logP and polar surface area.
  • MD simulations : Assess binding stability to SIRT1 over 100-ns trajectories to prioritize derivatives with reduced conformational entropy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.